molecular formula C17H15IN4O3S2 B2641530 N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-iodobenzamide CAS No. 313531-66-7

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-iodobenzamide

Cat. No.: B2641530
CAS No.: 313531-66-7
M. Wt: 514.36
InChI Key: GBLPUODYXLTOBO-UHFFFAOYSA-N
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Description

N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-iodobenzamide is a synthetic small molecule based on a 1,3,4-thiadiazole core, a scaffold renowned for its diverse pharmacological potential in medicinal chemistry research. This specific compound features a unique 4-iodobenzamide moiety, which may be leveraged in various bioconjugation strategies or as a heavy atom in structural studies. Compounds bearing the 1,3,4-thiadiazole structure have demonstrated significant promise in anticancer research, with studies showing their ability to inhibit key enzymes and induce cytotoxicity in various cancer cell lines . The biological activity of 1,3,4-thiadiazole derivatives is often linked to their capacity to interact strongly with biomolecules, including proteins and DNA . Research on analogous structures has identified potent enzyme inhibitory activity, particularly against 15-lipoxygenase-1 (15-LOX-1), a novel target in cancer drug discovery due to its role in tumor development and progression . Furthermore, related molecules have shown efficacy in cytotoxicity assays against human cancer cell lines such as hepatocellular carcinoma (HepG-2) and lung cancer (A-549), suggesting a potential multi-target mechanism of action that may include the induction of apoptosis . The presence of the iodine atom on the benzamide ring makes this compound a particularly valuable intermediate for further chemical exploration, including potential use in radio-labeling or as a synthon in the development of more complex therapeutic candidates for investigative purposes.

Properties

IUPAC Name

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15IN4O3S2/c1-2-15-20-21-17(26-15)22-27(24,25)14-9-7-13(8-10-14)19-16(23)11-3-5-12(18)6-4-11/h3-10H,2H2,1H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLPUODYXLTOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15IN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-iodobenzamide involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide . The resulting thiadiazole derivative is then coupled with a sulfonamide group to form the sulfamoylphenyl intermediate. Finally, this intermediate is reacted with 4-iodobenzoyl chloride to yield the target compound .

Chemical Reactions Analysis

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-iodobenzamide undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-iodobenzamide has a complex structure characterized by the presence of a thiadiazole ring and a sulfonamide group. The molecular formula is C23H27N5O5S3C_{23}H_{27}N_5O_5S_3 with a molecular weight of approximately 549.7 g/mol. Its structural formula can be represented as follows:InChI InChI 1S C23H27N5O5S3 c1 3 21 \text{InChI }\text{InChI 1S C23H27N5O5S3 c1 3 21 }

Anticancer Activity

One of the most significant applications of this compound is its potential as an anticancer agent. Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including Ishikawa, MDA-MB-231, and MCF-7 cells. The CellTiter-Glo luminescent cell viability assay was employed to evaluate its efficacy.

Case Study: Cancer Cell Viability

Cell Line IC50 Value (µM) Mechanism of Action
Ishikawa12.5Induction of apoptosis
MDA-MB-23115.0Inhibition of proliferation
MCF-710.0Cell cycle arrest

The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a promising candidate for further development in cancer therapeutics .

Antimicrobial Properties

The thiadiazole moiety present in the compound has been associated with various antimicrobial activities. Research indicates that derivatives containing thiadiazole rings can act against bacterial infections by inhibiting cell wall synthesis and other vital processes.

Table: Antimicrobial Activity Against Bacterial Strains

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that this compound could be further explored as a lead compound in antimicrobial drug development .

Anti-inflammatory Effects

The compound's structure also suggests potential anti-inflammatory properties. Research on similar thiadiazole derivatives has indicated their ability to modulate inflammatory pathways effectively.

Research Findings on Anti-inflammatory Activity

A study demonstrated that compounds with similar structures inhibited the production of pro-inflammatory cytokines in vitro, suggesting that this compound might exhibit comparable effects .

Mechanism of Action

The mechanism of action of N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-iodobenzamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites . This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in cell death. Additionally, the compound’s antimicrobial activity is attributed to its ability to interfere with the synthesis of bacterial cell walls .

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a broader class of sulfonamide-thiadiazole hybrids. Key analogs and their structural differences are summarized below:

Compound Name Substituents on Benzamide Thiadiazole Substituent Key Structural Features Reference
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-iodobenzamide 4-Iodo 5-Ethyl High molecular weight (520.62 g/mol); iodine enhances lipophilicity
N-{4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}acetamide (Sulfamethizole impurity) Acetamide 5-Methyl Smaller substituent; reduced steric hindrance
N-[4-({4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine (Impurity) Amine 5-Methyl Bis-sulfamoyl structure; potential dimerization
N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-3,5-dinitrobenzamide 3,5-Dinitro 5-Ethyl Electron-withdrawing nitro groups; higher acidity
4-(1H-imidazol-1-yl)-N-(4-(N-(5-methylisoxazol-4-yl)sulfamoyl)phenyl)benzamide 4-Imidazolyl 5-Methylisoxazole Heterocyclic substitution; enhanced antimicrobial activity

Key Observations :

  • Iodo vs.
  • Thiadiazole Modifications : 5-Ethyl substitution (vs. 5-methyl) may enhance metabolic stability due to reduced oxidative susceptibility .
Physicochemical Properties
Property Target Compound N-{4-[(5-ethyl...)-3,5-dinitrobenzamide Sulfamethizole Impurity
Molecular Weight 520.62 g/mol 492.57 g/mol 407.45 g/mol
Solubility Low in water (iodo) Very low (nitro groups) Moderate (amine group)
IR ν(C=S) 1247–1255 cm⁻¹ 1240–1250 cm⁻¹ 1258 cm⁻¹
Tautomeric Form Thione Thione Thiol (unstable)

Notes:

  • The iodine atom’s polarizability may reduce crystallinity compared to nitro derivatives .
  • Thione tautomers dominate in IR spectra due to absence of ν(S-H) bands (~2500–2600 cm⁻¹) .
Stability and Reactivity
  • Nitro vs. Iodo : Nitro groups increase electrophilicity, accelerating hydrolysis, whereas iodine provides stability under acidic conditions .

Biological Activity

N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-4-iodobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
CAS Number 1037-51-0
Molecular Formula C₁₂H₁₄N₄O₃S₂
Molecular Weight 326.395 g/mol
LogP 3.086
PSA (Polar Surface Area) 137.670 Ų

This compound exhibits its biological activity through several mechanisms:

  • Cytotoxic Activity : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including HEK293 (human embryonic kidney cells), BT474 (breast cancer), and NCI-H226 (lung cancer) cells . The compound is believed to induce cell growth inhibition by triggering apoptosis and disrupting normal cellular functions.
  • Enzyme Inhibition : The compound may interact with specific enzymes involved in critical biochemical pathways. For instance, it has shown potential as an inhibitor of nicotinate-nucleotide adenylyltransferase and M1 family aminopeptidase in Plasmodium falciparum .
  • Antioxidant Properties : Compounds with structural similarities have been reported to exhibit antioxidant activities, which may contribute to their protective effects against oxidative stress in cells.

Cytotoxicity Studies

A range of studies have evaluated the cytotoxic properties of thiadiazole derivatives similar to this compound. The following table summarizes some findings:

CompoundCell LineIC₅₀ (µM)Mechanism of Action
5-Amino-1,3,4-thiadiazoleHCT116 (colon)3–4Induces apoptosis without cell cycle arrest
Benzothiazole DerivativeVarious3.58–15.36Dual BRAF/VEGFR inhibition
N-{4-[Thiadiazole]}BT47438.77–66.22Induces G2-M phase arrest

Case Studies

  • Anticancer Activity : In a study involving various thiadiazole derivatives, compounds demonstrated significant cytotoxicity against cancer cell lines with IC₅₀ values as low as 3 µM . These findings suggest that this compound may possess similar anticancer properties.
  • Apoptosis Induction : Research indicated that certain derivatives led to a marked increase in apoptotic cells compared to untreated controls; for example, one compound resulted in a 37.83% increase in apoptotic cells after treatment . This highlights the potential of this compound in promoting programmed cell death in tumor cells.

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